Product packaging for Methyl phaeoporphyrin a(5)(Cat. No.:CAS No. 29169-79-7)

Methyl phaeoporphyrin a(5)

Cat. No.: B1212012
CAS No.: 29169-79-7
M. Wt: 606.7 g/mol
InChI Key: ASWZCZBSLCQCBI-UHFFFAOYSA-N
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Description

Significance of Phaeoporphyrins in Natural Biological Systems

Porphyrins and their derivatives are fundamental to life. evitachem.comrsc.org In animals, the porphyrin heme is the prosthetic group in hemoglobin, responsible for oxygen transport. evitachem.com In plants, chlorophyll (B73375), a magnesium-containing porphyrin derivative, is the primary pigment for capturing light energy during photosynthesis. evitachem.comyoutube.com

Methyl Phaeoporphyrin a(5) within the Chlorophyll Catabolism Network

The chlorophyll catabolism pathway, often referred to as the PAO (Pheophorbide a Oxygenase) pathway, is a multi-step process that dismantles chlorophyll into colorless, non-fluorescent tetrapyrroles. nih.govnih.gov This pathway involves a series of enzymatic modifications, including the removal of the phytol (B49457) tail and the central magnesium ion, followed by the opening of the porphyrin macrocycle. nih.govnih.gov

Methyl phaeoporphyrin a(5) is a specific derivative that is well-documented in scientific literature, primarily as a stable compound used in the research of chlorophyll biosynthesis and degradation. rsc.orgresearchgate.net It is often prepared from protochlorophyllide (B1199321), a precursor to chlorophyll, for analytical purposes such as mass spectrometry. rsc.org This allows researchers to trace the origin of atoms and elucidate the enzymatic mechanisms involved in the formation of the chlorophyll molecule.

While Methyl phaeoporphyrin a(5) is a key analytical tool, its direct role as a naturally accumulating intermediate in the mainstream chlorophyll catabolism pathway in senescing leaves of higher plants is not firmly established. The primary route of chlorophyll a degradation is understood to proceed through the formation of pheophytin a (demetallation) and subsequently pheophorbide a (dephytylation). nih.gov However, the structural similarity of Methyl phaeoporphyrin a(5) to these core intermediates places it squarely within the chemical landscape of chlorophyll breakdown products.

Structurally, Methyl phaeoporphyrin a(5) is a phaeoporphyrin, meaning it is a chlorophyll derivative lacking the central magnesium ion. The "methyl" designation typically refers to the esterification of a propionic acid side chain with a methyl group. Its precise position and transient existence, if any, in the natural catabolic cascade in various organisms continue to be areas of scientific investigation.

Detailed Research Findings

Research has extensively utilized Methyl phaeoporphyrin a(5) to understand fundamental biochemical processes. For instance, studies have used this compound to demonstrate that the oxygen atom in the isocyclic ring of chlorophyll is derived from atmospheric oxygen. rsc.org In these experiments, protochlorophyllide was converted to Methyl phaeoporphyrin a(5) for its stability and suitability for mass spectrometric analysis. rsc.org

The established chlorophyll catabolism pathway involves several key intermediates. The sequence of early breakdown events is now understood to be the removal of the magnesium ion from chlorophyll a to form pheophytin a. This is followed by the removal of the phytol tail by the enzyme pheophytinase to yield pheophorbide a. nih.gov Pheophorbide a is then acted upon by pheophorbide a oxygenase (PAO), which opens the macrocycle, leading to the formation of a red chlorophyll catabolite (RCC). nih.gov This is then further reduced to a primary fluorescent chlorophyll catabolite (pFCC). youtube.comnih.gov These fluorescent compounds are then exported from the senescing chloroplast and further metabolized into non-fluorescent chlorophyll catabolites (NCCs) which are stored in the vacuole. nih.gov

While Methyl phaeoporphyrin a(5) is not typically depicted as a major intermediate in this canonical pathway in higher plants, related compounds such as Mg-2,4-divinyl phaeoporphyrin a5 monomethyl ester have been identified in certain marine algae, suggesting potential variations in the chlorophyll metabolic pathways across different photosynthetic organisms.

The table below summarizes the key intermediates in the established chlorophyll catabolism pathway.

Intermediate Key Structural Features Position in Pathway
Chlorophyll aMagnesium-containing porphyrin with phytol tailStarting Molecule
Pheophytin aPorphyrin with phytol tail, lacks central magnesiumFirst major intermediate after demetallation
Pheophorbide aPorphyrin ring, lacks both magnesium and phytol tailSecond major intermediate, substrate for ring opening
Red Chlorophyll Catabolite (RCC)Open-chain tetrapyrrole, product of PAO actionFormed after the opening of the porphyrin macrocycle
Primary Fluorescent Catabolite (pFCC)Reduced form of RCC, fluorescentIntermediate in the conversion to final breakdown products
Non-fluorescent Catabolite (NCC)Colorless, linear tetrapyrroleFinal breakdown products stored in the vacuole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H38N4O5 B1212012 Methyl phaeoporphyrin a(5) CAS No. 29169-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29169-79-7

Molecular Formula

C36H38N4O5

Molecular Weight

606.7 g/mol

IUPAC Name

methyl 11,16-diethyl-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaene-3-carboxylate

InChI

InChI=1S/C36H38N4O5/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23/h13-15,32,37,42H,9-12H2,1-8H3

InChI Key

ASWZCZBSLCQCBI-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=C4C(C(=C5C4=NC(=C5C)C=C6C(=C(C(=N6)C=C1N2)C)CC)O)C(=O)OC)C(=C3C)CCC(=O)OC)C

Canonical SMILES

CCC1=C(C2=CC3=NC(=C4C(C(=C5C4=NC(=C5C)C=C6C(=C(C(=N6)C=C1N2)C)CC)O)C(=O)OC)C(=C3C)CCC(=O)OC)C

Synonyms

Me-PHP-a5
methyl phaeoporphyrin a(5)

Origin of Product

United States

Biogeochemical Cycling and Ecological Significance

Formation and Abundance in Aquatic and Terrestrial Environments

Methyl phaeoporphyrin a is not typically produced directly by living organisms in large quantities but is rather a product of the post-mortem transformation of chlorophyll (B73375) a. The initial steps of chlorophyll synthesis in photosynthetic organisms like diatoms involve the formation of 5-aminolevulinic acid, its conversion into Mg-porphyrins, and ultimately the production of chlorophyll a. mdpi.comresearchgate.net

The formation of methyl phaeoporphyrin a begins after the death of phytoplankton. It is a key step in the diagenetic pathway of chlorophyll a, which involves a series of chemical alterations in the water column and sediments. This process typically includes:

Demetalation: The loss of the central magnesium ion from the chlorophyll a molecule, often facilitated by acidic conditions or enzymatic activity, leads to the formation of phaeophytin a.

Dephytylation: The enzymatic cleavage of the long phytyl tail from the molecule results in phaeophorbide a. This is often associated with the degradation of ungrazed algal cells. researchgate.net

Esterification: The carboxylic acid group on phaeophorbide a can be esterified with methanol (B129727), a reaction that can occur abiotically or be mediated by microorganisms, to form methyl phaeophorbide a. Further alteration, such as the pyrolytic removal of the 13²-carbomethoxy group, can lead to related compounds like methyl pyropheophorbide a. nih.gov

In aquatic environments, these chlorophyll degradation products, collectively known as phaeopigments, are abundant in the water column and particularly in sediments. researchgate.net Their presence and concentration in sediments are linked to the primary productivity of the overlying waters. researchgate.net Anoxic sediments, such as those in Saanich Inlet, British Columbia, show excellent preservation of these pigments, indicating that much of the transformation occurs in the water column or shortly after deposition. researchgate.net While specific abundance data for methyl phaeoporphyrin a(5) is scarce, studies on related phaeopigments show they are dominant forms of plant pigments in marine sediments. researchgate.net

In terrestrial environments, the fate of chlorophyll is less documented. However, studies have shown that soil invertebrates, such as Collembola (springtails), can translocate chlorophyll and its breakdown products, like pheophytin, from surface litter into the soil. researchgate.net This suggests a pathway for the introduction of chlorophyll derivatives into soil organic matter, although their subsequent transformation and abundance as methyl phaeoporphyrin a are not well-characterized.

Role as Biomarkers and Environmental Tracers in Biogeochemical Studies

Chlorophyll and its degradation products, including methyl phaeoporphyrin a, are powerful biomarkers used in biogeochemical and paleoceanographic studies. whiterose.ac.uk Because they are produced by primary producers, their presence in sediments provides a direct link to past photosynthetic activity. researchgate.net The suite of preserved chlorophyll derivatives can offer detailed insights into the processes occurring in ancient environments. whiterose.ac.ukcopernicus.orgcopernicus.org

Different transformation products serve as indicators for specific environmental conditions and processes:

Primary Productivity: The total concentration of chloropigments (chlorophylls and phaeopigments) in sediments is often used as a proxy for surface water primary productivity. researchgate.net

Grazing Activity: The presence of specific phaeopigments, such as pheophorbide a and steryl pyrophaeophorbide esters, is strongly associated with grazing by zooplankton, which digest algal cells and excrete these altered pigments in their fecal pellets. researchgate.netresearchgate.net Therefore, the ratio of these compounds to other chlorophyll derivatives can be used to infer past grazing pressures. researchgate.net

Oxygen Conditions: The excellent preservation of labile chlorophyll derivatives is indicative of anoxic (oxygen-depleted) conditions, which limit oxidative degradation. researchgate.net The transformation of the vinyl group on the porphyrin ring can also indicate specific redox conditions, as discussed in the next section.

By analyzing the vertical distribution of these biomarkers in sediment cores, scientists can reconstruct past changes in ocean productivity, food web structure, and oxygen levels over timescales ranging from decades to millennia. researchgate.netcopernicus.org

Environmental Fate and Abiotic Transformation Processes

The long-term environmental fate of methyl phaeoporphyrin a is governed by diagenesis, the sum of physical, chemical, and biological changes that occur after initial deposition. Abiotic (non-biological) transformations are particularly important in shaping the ultimate structure of these molecules that become part of the geological record. whiterose.ac.uk

Laboratory simulation studies and analysis of natural sediments have revealed several key abiotic transformation pathways for chlorophyll derivatives in anoxic aquatic environments: whiterose.ac.uk

Reduction of the Vinyl Group: In the presence of hydrogen sulfide (B99878) (H₂S), a common compound in anoxic sediments, the C-3 vinyl group of pyrophaeophorbide a can be reduced to an ethyl group, forming mesopyrophaeophorbide a. This is a crucial step in the geochemical pathway that links chlorophylls (B1240455) to the sedimentary alkyl porphyrins found in petroleum. whiterose.ac.uk

Oxidative Cleavage: When both H₂S and molecular oxygen are present, the C-3 vinyl group can undergo oxidative cleavage to form a formyl group (an aldehyde). This reaction converts pyrophaeophorbide a into pyrophaeophorbide d and could be an intermediate step in the formation of other types of fossil porphyrins. whiterose.ac.uk

Sulfurization: Chlorophyll derivatives can react with sulfur compounds to become incorporated into large, macromolecular organic matter. This process, known as sulfurization, is a significant preservation mechanism, sequestering the pigments and protecting them from further degradation. whiterose.ac.uk

These transformations are significant because they alter the original biomarker molecule, but in doing so, they record information about the chemical conditions of the environment, such as the presence of H₂S and oxygen.

Data on Abiotic Transformations of Chlorophyll a Derivatives

The following table summarizes key abiotic transformation processes that chlorophyll a derivatives undergo in the environment, based on laboratory studies and sediment analysis. These processes are fundamental to the long-term fate of compounds like Methyl phaeoporphyrin a.

Precursor CompoundReagents/ConditionsMajor ProductEnvironmental SignificanceSource
Pyrophaeophorbide aH₂S, anoxic, low temperatureMesopyrophaeophorbide aIndicates geochemical reduction by H₂S; key step in fossil porphyrin formation. whiterose.ac.uk
Pyrophaeophorbide aH₂S, O₂, low temperaturePyrophaeophorbide dIndicates oxidative cleavage; potential intermediate in diagenetic pathways. whiterose.ac.uk
Chlorophyll derivativesH₂S / PolysulfidesSulfur-bound macro-molecular organic matterSequesters pigments, enhancing preservation in the geological record. whiterose.ac.uk

Biosynthetic and Catabolic Pathways Research

Enzymatic Pathways of Chlorophyll (B73375) Degradation Leading to Phaeoporphyrin a(5)

The breakdown of chlorophyll into its constituent parts is a multi-step enzymatic cascade designed to detoxify the potent photodynamic chlorophyll molecule and remobilize nutrients. nii.ac.jpresearchgate.net The formation of phaeoporphyrin structures is a critical phase in this pathway. Methyl phaeoporphyrin a(5), also known as pheophorbide a methyl ester, is a derivative formed during this process. nih.govresearchgate.net

The initial steps in the degradation of chlorophyll a are the removal of the central magnesium (Mg) ion and the phytol (B49457) tail, a long isoprenoid alcohol chain attached via an ester bond. For many years, it was debated whether dephytylation or demetallation occurred first.

Early research focused on the enzyme chlorophyllase, which hydrolyzes the ester bond to release phytol and form chlorophyllide a. researchgate.netnih.gov However, subsequent research has established that the primary pathway in senescing leaves involves the removal of the magnesium ion as the first major step. science.gov This reaction is catalyzed by Mg-dechelatase, encoded by STAY-GREEN (SGR) genes, which converts chlorophyll a into pheophytin a. nih.govtandfonline.com

Following demetallation, the phytol tail is removed. The enzyme responsible for this is pheophytinase (PPH), a hydrolase that specifically acts on pheophytin a, cleaving the phytyl ester bond to yield pheophorbide a and phytol. science.govthieme-connect.com Pheophorbide a is the direct precursor to both the main degradation pathway and its methylated derivatives. nih.govmedchemexpress.com

The sequence of these initial reactions can be summarized as: Chlorophyll a → Pheophytin a → Pheophorbide a

EnzymeSubstrateProductFunction
Mg-dechelatase (SGR) Chlorophyll aPheophytin aRemoves the central Mg²⁺ ion. nih.govtandfonline.com
Pheophytinase (PPH) Pheophytin aPheophorbide aHydrolyzes the phytol ester bond. science.govthieme-connect.com

The isocyclic ring E is a defining feature of chlorophylls (B1240455), formed during their biosynthesis from protoporphyrin IX in a complex, oxygen-dependent reaction catalyzed by Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase. medchemexpress.comnih.govmedchemexpress.com This fifth ring remains intact during the initial catabolic steps of demetallation and dephytylation that produce pheophorbide a.

The crucial catabolic event involving the porphyrin structure is the oxygenolytic cleavage of the macrocycle. This reaction is catalyzed by pheophorbide a oxygenase (PaO) , a Rieske-type monooxygenase. nii.ac.jptandfonline.com PaO acts on pheophorbide a, incorporating molecular oxygen to open the porphyrin ring between pyrrole (B145914) rings A and B. nii.ac.jp This step is considered the key detoxification reaction, as it converts the phototoxic, green pheophorbide a into a linear, less harmful tetrapyrrole known as a red chlorophyll catabolite (RCC). nii.ac.jpnih.gov RCC is then rapidly converted by RCC reductase (RCCR) to a primary fluorescent catabolite (pFCC), marking the end of the green pigment phase. nii.ac.jpnih.gov

Methyl phaeoporphyrin a(5) is structurally identical to pheophorbide a, but with the C17 propionic acid side chain esterified with a methyl group. researchgate.net While this compound is reported as a naturally occurring product isolated from various plants and algae, a specific enzyme that catalyzes the methylation of the pheophorbide a propionic acid group in vivo is not a well-described component of the primary chlorophyll catabolism pathway. science.gov

The main enzymatic pathway proceeds with the PaO-catalyzed ring-opening of pheophorbide a itself. nih.gov The presence of Methyl phaeoporphyrin a in tissue extracts may, in some cases, be an artifact of the extraction procedure, where the use of methanol (B129727) as a solvent can lead to chemical esterification or transesterification. tandfonline.com

However, the compound's identification from natural sources suggests it may be formed through a secondary or alternative metabolic route. science.gov This could involve a yet-to-be-characterized methyltransferase or occur under specific physiological conditions. In contrast, other enzymatic modifications are known, such as the action of pheophorbidase, which removes the methoxycarbonyl group at the C13² position of pheophorbide a to form pyropheophorbide a. researchgate.net This highlights that while modifications to the pheophorbide a structure do occur, direct methylation to form Methyl phaeoporphyrin a is not considered a central step in the universally conserved degradation pathway.

Further Biodegradation and Photodegradation Mechanisms of Phaeoporphyrin Derivatives

Phaeoporphyrin derivatives like pheophorbide a and its methyl ester are highly phototoxic. researchgate.net If allowed to accumulate, they can absorb light energy and produce reactive oxygen species (ROS), such as singlet oxygen, which can cause significant cellular damage. Therefore, plants have evolved mechanisms to rapidly process these intermediates.

The primary biological fate of pheophorbide a is its enzymatic degradation via the PaO/phyllobilin pathway, as described above, leading to colorless, non-phototoxic linear tetrapyrroles (phyllobilins) that are ultimately stored in the vacuole. nii.ac.jpnih.gov

In addition to enzymatic breakdown, phaeoporphyrins are susceptible to photodegradation. As potent photosensitizers, their exposure to light in the presence of oxygen initiates photooxidative reactions that can attack and destroy the macrocycle itself. This process can lead to the formation of various hydroxyaldehyde and formyl products or result in complete ring opening, effectively bleaching the pigment. The high quantum yield of singlet oxygen production by compounds like Methyl phaeoporphyrin a underscores their potential for phototoxicity and is a major reason why their concentration is tightly regulated within the cell. researchgate.net

Genetic and Molecular Regulation of Associated Enzymatic Activities

The entire chlorophyll degradation pathway is under tight genetic and molecular control to prevent the accumulation of phototoxic intermediates. The expression of key chlorophyll catabolic genes (CCGs) is highly regulated during leaf senescence, fruit ripening, and in response to stress. nii.ac.jp

Key regulatory points include:

STAY-GREEN (SGR) proteins: These are now understood to be the crucial Mg-dechelatases that initiate the degradation cascade. Their expression is a key regulatory step. tandfonline.com SGR proteins are thought to act as key regulators that destabilize chlorophyll-protein complexes, making the chlorophyll accessible to catabolic enzymes.

Pheophorbide a oxygenase (PAO): As the enzyme for the irreversible ring-opening step, PAO is a critical control point. Its transcription is significantly upregulated during senescence and under various stress conditions like drought. tandfonline.com

Transcription Factors: Several transcription factors have been identified that regulate the expression of CCGs. For example, the transcription factor ATAF1 has been shown to positively correlate with PAO expression under several conditions. tandfonline.com Additionally, GOLDEN2-LIKE (GLK) transcription factors, which regulate genes for photosystem proteins, also appear to influence chlorophyll levels through regulatory proteins that control chlorophyll degradation. Abscisic acid (ABA) is a key hormonal regulator that mediates the transcriptional activity of many of these catabolic enzymes, particularly during seed maturation and leaf senescence.

This coordinated genetic regulation ensures that the flux of intermediates through the pathway is controlled, minimizing the risk of photo-oxidative damage from compounds like pheophorbide a and its derivatives.

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is fundamental to the analysis of Methyl phaeoporphyrin a(5), leveraging the interaction of the molecule with electromagnetic radiation to reveal detailed structural and quantitative information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of Methyl phaeoporphyrin a(5). By mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms, researchers can confirm the identity and stereochemistry of the molecule.

In a typical ¹H-NMR spectrum of Methyl pheophorbide A recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals confirm its key structural features. d-nb.info For instance, the methine bridge protons (5-H, 10-H, 20-H) appear as singlets in the downfield region (δ 8.5–9.6 ppm). d-nb.info The presence of a vinyl group is indicated by distinct signals, including a doublet of doublets around δ 7.98 ppm. d-nb.info The absence of magnesium, a defining feature of phaeoporphyrins, is confirmed by the appearance of NH proton signals in the far upfield region, typically around δ -1.65 ppm. d-nb.info

¹³C-NMR spectroscopy provides complementary data on the carbon skeleton. d-nb.info Key resonances include those for the keto carbon (C-13¹) at approximately δ 189.6 ppm and carbonyl carbons from the ester groups (C-13³ and C-17³) between δ 169.5 and δ 173.4 ppm. d-nb.info The vinyl carbons and methine bridge carbons also show characteristic shifts that contribute to the definitive identification of the compound. d-nb.info

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl Pheophorbide A in CDCl₃ Data sourced from Ha et al., 2022. d-nb.info

¹H-NMR Data¹³C-NMR Data
AssignmentChemical Shift (ppm)AssignmentChemical Shift (ppm)
20-H (meso)8.559 (s)C-13¹ (keto)189.603
5-H (meso)9.386 (s)C-17³ (carbonyl)173.324
10-H (meso)9.522 (s)C-13³ (carbonyl)169.560
3¹-H (vinyl)7.98 (dd)C-3¹ (vinyl)128.890
17-H4.212 (d)C-5 (meso)97.560
18-H4.452 (q)C-10 (meso)104.454
21, 23-NH-1.65C-20 (meso)93.118

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of Methyl phaeoporphyrin a(5). Soft ionization techniques like Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. In FAB-MS analysis, a fragment signal corresponding to the deprotonated molecule [M-H]⁺ has been observed at a mass-to-charge ratio (m/z) of 605.8, confirming a molecular weight of approximately 606 g/mol . d-nb.info Similarly, MALDI-TOF analysis has identified the protonated molecule [M+H]⁺ at m/z 607. isuct.ru

High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of the compound's elemental formula (C₃₆H₃₈N₄O₃). nih.gov This level of precision is crucial for distinguishing Methyl phaeoporphyrin a(5) from other compounds with similar nominal masses, such as isomers or related degradation products. nih.gov For example, in isotopic labeling studies, MS can detect a 2-mass-unit increase in the molecular ion when ¹⁸O from atmospheric oxygen is incorporated into the isocyclic ring, demonstrating the power of MS in mechanistic studies. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for the routine detection and quantification of Methyl phaeoporphyrin a(5). evitachem.com The molecule exhibits a characteristic absorption spectrum due to its extensive conjugated π-electron system, a feature of the porphyrin macrocycle. The spectrum is defined by an intense Soret band (or B band) in the blue region of the spectrum (around 400-415 nm) and several weaker Q bands in the visible region (500-670 nm). isuct.ru

The precise positions of these absorption maxima (λ_max) are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.netijcce.ac.iruomustansiriyah.edu.iq This sensitivity arises from solvent-solute interactions that can alter the energy gap between electronic states. uomustansiriyah.edu.iq Generally, more polar solvents can cause a shift in the absorption bands. uomustansiriyah.edu.iq This property is useful for characterization and highlights the importance of reporting the solvent used during spectral acquisition. isuct.ruuni-muenchen.de

Table 2: UV-Vis Absorption Maxima (λ_max) of Methyl Pheophorbide a in Different Solvents

SolventSoret Band (nm)Q Bands (nm)Reference
Chloroform (CHCl₃)413508, 538, 610, 668 isuct.ru
Diethyl ether405495, 528, 606, 665 uni-muenchen.de
Dichloromethane (CH₂Cl₂)410477, 505, 542, 693 jocpr.com

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the Methyl phaeoporphyrin a(5) molecule. The technique measures the vibrations of bonds, which absorb infrared radiation at characteristic frequencies. Key absorption bands confirm the presence of N-H bonds (around 3391 cm⁻¹), C-H bonds in methyl and methylene (B1212753) groups (2850-2960 cm⁻¹), and multiple carbonyl groups (C=O) from the ketone on the isocyclic ring and the ester functionalities (around 1700-1740 cm⁻¹). isuct.ru The complex fingerprint region (below 1500 cm⁻¹) is unique to the molecule and serves as a valuable tool for identification when compared against a reference spectrum. isuct.ruresearchgate.net

Fluorescence Spectroscopy: As a chlorophyll (B73375) derivative, Methyl phaeoporphyrin a(5) is intensely fluorescent. pnas.org Upon excitation with light corresponding to its absorption bands, the molecule is promoted to an excited singlet state (S₁). It then relaxes back to the ground state (S₀) by emitting a photon, a process observed as fluorescence. pnas.org The fluorescence emission typically occurs at a longer wavelength than the absorption. The natural fluorescence of chlorophyll and its derivatives is a key indicator in plant physiology studies, with emission bands centered around 690 nm and 730 nm. csic.es The characteristic double-peak feature observed in the derivative reflectance spectra of plant canopies between 688 nm and 710 nm has been attributed entirely to chlorophyll fluorescence effects. csic.es

Chromatographic Separation and Purification Strategies

Chromatographic methods are essential for isolating Methyl phaeoporphyrin a(5) from complex biological extracts or synthetic reaction mixtures and for assessing its purity. nih.govuzh.ch

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity analysis of Methyl phaeoporphyrin a(5) and other related pigments. nih.govuzh.chfao.org The method offers high resolution, speed, and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for chlorophyll derivatives. In this setup, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. A typical method involves a gradient elution system, where the composition of the mobile phase is changed over time to effectively separate compounds with different polarities. For instance, a mobile phase starting with a higher proportion of aqueous solvent (like 0.1% trifluoroacetic acid in water) and gradually increasing the proportion of an organic solvent (like acetonitrile) allows for the separation of a wide range of pigments. mdpi.com

The selection of the column and mobile phase is critical. A C18 column is frequently used for analyzing chlorophyll degradation products. mdpi.com For example, the analysis of Chlorin (B1196114) e6, a derivative of Methyl pheophorbide a, has been successfully performed on a Capcell Pak UG120 C18 column. mdpi.com The separation of related pheophorbides has also been achieved on LiChrosorb RP-8 columns using a methanol-water mobile phase. uni-muenchen.de Detection is typically performed using a UV-Vis or photodiode array (PDA) detector set to one of the characteristic absorption wavelengths of the compound, such as the Soret band maximum around 407-410 nm, to ensure high sensitivity. mdpi.com

Other Chromatographic and Isolation Techniques

Beyond conventional High-Performance Liquid Chromatography (HPLC), other chromatographic methods play a significant role in the isolation and analysis of Methyl phaeoporphyrin a(5) and related chlorophyll derivatives. These techniques offer alternative selectivity and are particularly useful for preparative scale separations or for analyses where standard HPLC columns may be problematic due to irreversible adsorption.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique used for the qualitative screening and purity assessment of chlorophyll derivatives. researchgate.net The separation principle relies on the differential partitioning of compounds between a planar stationary phase (e.g., silica (B1680970) gel, cellulose (B213188), or sucrose) and a mobile phase. researchgate.netnih.govjuniata.edu The components are identified based on their retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. juniata.edu

Different adsorbent materials and solvent systems can be employed to achieve separation. For instance, a method using commercial cellulose layers with a mobile phase of light petroleum and pyridine (B92270) (9:1, v/v) has been developed for the separation of chlorophylls (B1240455), pheophytins, and pheophorbides. nih.gov Another system uses silica gel plates with a mobile phase of hexane, diethyl ether, and acetone (B3395972) (6:3:2, v/v/v) to separate pigments from plant extracts, where degradation products like pheophytin a and pheophorbide a can be clearly distinguished. researchgate.net The fluorescence of these compounds under UV light is often used for detection, which is significantly more sensitive than visualization by their green color. researchgate.net

Table 1: Example Rf Values of Chlorophyll Derivatives Using Thin-Layer Chromatography This interactive table provides representative Rf values for chlorophyll derivatives on a silica gel stationary phase.

Pigment Color on Chromatogram Rf Value Range
β-Carotene Yellow-Orange 0.91 - 0.96
Pheophytin a Grey 0.60 - 0.75
Chlorophyll a Blue-Green ~0.63
Chlorophyll b Green ~0.58
Xanthophylls Yellow 0.32 - 0.53
Pheophorbide a Black/Grey 0.17 - 0.20

Data sourced from studies on plant pigment separation. juniata.eduresearchgate.net

Counter-Current Chromatography (CCC)

Counter-Current Chromatography is a liquid-liquid partition chromatography technique that uniquely uses no solid support matrix. nih.govwikipedia.org This eliminates issues of irreversible adsorption and sample degradation that can occur with solid stationary phases, ensuring high sample recovery. nih.govresearchgate.net The method involves two immiscible liquid phases, one held stationary by centrifugal force while the other (mobile phase) is pumped through it. wikipedia.org Separation is based on the differential partitioning of solutes between the two liquid phases, quantified by the partition coefficient (K). nih.gov

High-Performance Countercurrent Chromatography (HPCCC) and High-Speed Counter-Current Chromatography (HSCCC) are advanced forms of this technique. They have been successfully applied to the isolation of porphyrins and chlorophyll derivatives. researchgate.netscispace.com The selection of a suitable biphasic solvent system is crucial for a successful separation. nih.gov A common family of solvent systems is the HEMWat system, which consists of mixtures of n-hexane, ethyl acetate, methanol (B129727), and water in various proportions. wikipedia.org For instance, a solvent system of n-hexane, ethyl acetate, methanol, and water (1:2.5:2.5:1) was used to isolate pheophorbide a, methyl ester with a high resolution factor. researchgate.net

Table 2: HPCCC Separation Parameters for Porphyrin Compounds This interactive table shows the partition coefficients (K) for two porphyrin compounds isolated from a plant extract using a specific solvent system.

Compound Solvent System (n-hexane:ethyl acetate:methanol:water) Partition Coefficient (K)
13(2)-hydroxypheophorbide a methyl ester 1:2.5:2.5:1 (v/v) 1.27
Pheophorbide a, methyl ester 1:2.5:2.5:1 (v/v) 1.87

Data sourced from a study on porphyrin isolation by HPCCC. researchgate.net

Integrated Analytical Platforms for Complex Environmental and Biological Sample Analysis

The analysis of trace levels of Methyl phaeoporphyrin a(5) and its congeners in complex matrices, such as environmental sediments or biological tissues, necessitates highly sensitive and selective analytical techniques. Integrated or "hyphenated" platforms, which couple a separation technique with a powerful detection method, are essential for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful platform for the definitive identification and quantification of chlorophyll degradation products. mdpi.comnih.gov This technique leverages the separation capabilities of HPLC or Ultra-High-Performance Liquid Chromatography (uHPLC) with the mass-resolving power of a mass spectrometer. researchgate.netnih.gov The LC system separates the complex mixture, and the eluting compounds are ionized and introduced into the mass spectrometer, which provides molecular weight and structural information through fragmentation analysis (MS/MS). symbiosisonlinepublishing.comnih.gov

This approach is invaluable for distinguishing between different chlorophyll derivatives that may have similar chromatographic retention times or UV-Vis spectra. researchgate.net For example, an LC-MS method can simultaneously detect chlorophyll a, its allomers, and its degradation product pheophytin a in a single run. researchgate.net The use of MS detection is often necessary because standard solvent systems used in HPLC, such as those containing high concentrations of ammonium (B1175870) acetate, can suppress ionization and are incompatible with MS analysis. nih.gov Therefore, MS-friendly mobile phases, like methanol/water with formic acid, are employed. nih.gov LC-MS/MS methods have been developed for the determination of porphyrins in various biological samples with very low limits of detection. nih.gov

Table 3: Example HPLC Retention Times for Chlorophyll a Derivatives This interactive table displays typical retention times for key chlorophyll a derivatives using a reverse-phase HPLC column, demonstrating the separation achievable prior to mass analysis.

Compound Retention Time (minutes)
Pheophytin a 8.60
Methyl pheophorbide a 8.65
Pheophorbide a 8.73

Conditions: Reversed-phase column with a gradient mobile phase of trifluoroacetic acid and acetonitrile, with detection at 430 nm and 620 nm. whiterose.ac.ukwhiterose.ac.uk

Table 4: Example Mass Spectrometry Parameters for Porphyrin Analysis This interactive table lists typical settings for an electrospray ionization (ESI) source coupled to a mass spectrometer for the analysis of porphyrins.

Parameter Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive Ion Mode
Capillary Voltage 5 kV
Nebulizer Gas Pressure 35 psi
Ion Source Temperature 200 °C
Curtain Gas (N₂) Flow 20 psi

Parameters are sourced from a validated LC-MS/MS method for porphyrin determination. nih.gov

Table of Mentioned Compounds

Compound Name
Methyl phaeoporphyrin a(5)
Chlorophyll a
Chlorophyll b
Pheophytin a
Pheophorbide a
Pheophorbide a, methyl ester
13(2)-hydroxypheophorbide a methyl ester
β-Carotene
Xanthophylls
Pyridine
Hexane
Diethyl ether
Acetone
Methanol
Ethyl acetate
Water
Formic acid
Trifluoroacetic acid

Synthetic Chemistry and Chemical Modifications

Total Synthesis Approaches to Methyl Phaeoporphyrin a(5) and Analogues

The de novo total synthesis of complex chlorins like methyl phaeoporphyrin a(5) is a monumental task in organic chemistry, largely due to the molecule's dense stereochemical complexity and sensitive functionalities. The foundational work in this area is the landmark total synthesis of its precursor, chlorophyll (B73375) a, by R. B. Woodward in 1960. This achievement laid the groundwork for strategies to assemble such intricate macrocycles.

Modern synthetic strategies for porphyrins and their reduced relatives, chlorins, generally rely on the condensation of smaller pyrrolic precursors. While symmetrical porphyrins can be accessed through straightforward condensation routes, the synthesis of unsymmetrical macrocycles like methyl phaeoporphyrin a(5) requires highly versatile and controlled methods. These approaches often combine classical porphyrin synthesis with modern metal-catalyzed organic reactions to achieve the desired substitution patterns.

Demetalation: The central magnesium ion is removed from the chlorophyll a macrocycle, usually under mild acidic conditions, to yield phaeophytin a.

Hydrolysis: The phytyl ester group at the C17 propionate (B1217596) side chain is cleaved. Subsequent esterification with methanol (B129727) yields the target methyl ester, methyl phaeoporphyrin a(5).

This semi-synthetic route is highly efficient and provides access to large quantities of the material for further chemical modification and study.

Table 1: Comparison of Synthetic Strategies for Methyl Phaeoporphyrin a(5)

StrategyDescriptionAdvantagesDisadvantages
Total Synthesis Construction of the molecule from simple, non-porphyrin precursors. Based on foundational work by R. B. Woodward on chlorophyll a.Allows for the creation of unique analogues not accessible from natural precursors. Enables precise isotopic labeling.Extremely lengthy, complex, and low-yielding. Requires specialized expertise.
Semi-synthesis Modification of naturally extracted chlorophyll a. Involves demetalation (removal of Mg²⁺) and transesterification of the phytyl tail to a methyl group.High-yielding and cost-effective. Readily scalable. Utilizes a renewable starting material.Dependent on the availability of natural chlorophyll a. Less flexible for creating novel analogues.

Design and Synthesis of Chemically Modified Derivatives for Research Applications

The modification of the methyl phaeoporphyrin a(5) scaffold is crucial for developing tools for specific research applications. Chemists can alter the molecule's physical and chemical properties by introducing isotopic labels or by attaching functional groups to its periphery.

Isotopic labeling is an indispensable tool for elucidating biosynthetic pathways, tracking the fate of molecules in environmental systems, and performing advanced spectroscopic studies. Labeled methyl phaeoporphyrin a(5) can be prepared by modifying isotopically enriched chlorophyll a.

The primary method for producing labeled chlorophyll a is through biosynthesis. Organisms like algae or liverworts are cultured in media containing simple, isotopically enriched precursors. sioc-journal.cnnih.gov For example:

¹³C-Labeling: By providing ¹³C-labeled glycine (B1666218) or mevalonates to liverwort cultures, organisms incorporate the ¹³C isotopes throughout the chlorophyll a structure, including both the tetrapyrrole ring and the phytyl side chain. sioc-journal.cnnih.gov

²H-Labeling: The use of deuterated precursors in culture media can produce deuterated chlorophyll a.

Once the labeled chlorophyll a is biosynthesized and extracted, it can be converted to labeled methyl phaeoporphyrin a(5) via the standard semi-synthetic methods of demetalation and transesterification. The resulting labeled compound is invaluable for nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed structural and dynamic information, and for use as an internal standard in mass spectrometry-based tracer studies to follow chlorophyll degradation pathways in biogeochemical cycles.

Methyl phaeoporphyrin a(5) and related chlorophyll degradation products are inherently useful as biogeochemical markers. Their presence and structure in sediments and water columns provide a wealth of information about past environmental conditions, including primary producer communities, grazing pressure, and redox status. researchgate.net The intrinsic fluorescence of these compounds is a key property exploited for their detection. For instance, the specific fluorescent signal of pheophorbides is used as a real-time marker to detect fecal contamination from herbivores in water and food safety applications. iastate.edu

While the molecule itself acts as a natural probe, chemical functionalization can enhance its utility. Synthetic strategies allow for the modification of various positions on the macrocycle to tune its properties or attach other molecular entities. nih.gov Common sites for modification include:

Peripheral Side Chains: The vinyl group at C3 or the propionic acid side chain at C17 can be chemically altered. For example, Diels-Alder reactions on the vinyl group can be used to attach new ring systems. ubc.ca

Isocyclic Ring E: This five-membered ring is subject to various reactions, allowing for the introduction of different functional groups.

Central Nitrogen Atoms: While less common, the core nitrogen atoms can also be targeted for modification.

By attaching moieties that alter solubility, introduce reactive handles for linking to other molecules, or shift spectroscopic properties, functionalized methyl phaeoporphyrin a(5) derivatives can be designed as more sophisticated probes for tracing specific biogeochemical processes with greater sensitivity and specificity.

Chemical Reactivity and Non-Enzymatic Transformation Studies

Methyl phaeoporphyrin a(5) is a product of the non-enzymatic degradation of chlorophyll and is itself subject to further chemical transformations under various environmental conditions. Understanding its reactivity is critical for interpreting its distribution in natural systems and for its use in synthetic applications.

The initial and most fundamental non-enzymatic reaction in the degradation pathway is the conversion of chlorophyll a to phaeophytin a upon exposure to acidic conditions, which facilitates the loss of the central magnesium ion. nih.gov This is followed by the cleavage of the phytyl tail, which can be catalyzed by the enzyme chlorophyllase but also occurs abiotically, leading to pheophorbide a. Esterification then yields methyl phaeoporphyrin a(5).

Beyond its formation, the molecule can undergo several other non-enzymatic transformations:

Decarbomethoxylation: The methoxycarbonyl group at the C13² position on the isocyclic ring can be removed under heating, a reaction that leads to the corresponding "pyro-" derivatives, such as methyl pyropheophorbide a.

Oxidation: The chlorin (B1196114) macrocycle is susceptible to oxidation, which can ultimately open the ring system. This process is central to the biological degradation of chlorophyll into colorless, non-fluorescent catabolites but can also occur abiotically, especially in the presence of light and oxygen (photo-oxidation). researchgate.netresearchgate.net As a photosensitizer, methyl phaeoporphyrin a can produce singlet oxygen and other reactive oxygen species (ROS) when illuminated, which can lead to its own degradation. ubc.ca

Halogenation: Reactions such as bromination have been studied, demonstrating that electrophilic substitution can occur at specific positions on the macrocycle under controlled conditions, providing a route to functionalized derivatives. researchgate.net

These reactions highlight the dynamic nature of methyl phaeoporphyrin a(5) and are crucial considerations in studies of its environmental fate and for the strategic design of its chemical derivatives.

Biological and Physiological Research Roles Excluding Clinical/human Contexts

Role in Algal and Plant Senescence and Nutrient Recycling

Methyl phaeoporphyrin a is a key intermediate in the catabolism of chlorophyll (B73375) a, a process that is fundamental to senescence in both algae and higher plants. semanticscholar.orgnih.govresearchgate.net Senescence is a genetically programmed process of aging in plants that involves the systematic disassembly of cellular components and the remobilization of nutrients from aging tissues to other parts of the organism, such as developing leaves, seeds, or storage organs. nih.govnih.govfrontiersin.orgmdpi.com The degradation of the highly abundant chlorophyll molecules is a critical aspect of this process, not only because free chlorophyll and its derivatives are phototoxic, but also because it allows for the recovery of valuable nutrients, particularly nitrogen. semanticscholar.orgnih.gov

The breakdown of chlorophyll a begins with the removal of the magnesium ion by the enzyme magnesium-dechelatase, a step catalyzed by SGR (STAY-GREEN) proteins, to form pheophytin a. semanticscholar.org Subsequently, the phytyl tail is cleaved off by pheophytinase to yield pheophorbide a. It is at this stage that the characteristic green color begins to fade. Pheophorbide a is then acted upon by pheophorbide a oxygenase (PAO), which opens the porphyrin ring to form a red chlorophyll catabolite (RCC). This is then converted to a primary fluorescent chlorophyll catabolite (pFCC). While methyl phaeoporphyrin a is not a direct product in the main linear pathway, its formation can occur through the esterification of pheophorbide a. The entire degradation pathway is tightly regulated to prevent the accumulation of phototoxic intermediates that could generate reactive oxygen species (ROS) under light exposure. semanticscholar.org

The remobilization of nutrients from senescing leaves is a vital strategy for nutrient conservation, especially in nutrient-limited environments. Nitrogen, being a major component of the chlorophyll molecule and the associated light-harvesting complex proteins, is of primary importance. nih.govmdpi.com Studies have shown a direct correlation between chlorophyll degradation and nitrogen remobilization. As chlorophyll is broken down into molecules like methyl phaeoporphyrin a and other catabolites, the nitrogen contained within the tetrapyrrole ring structure is released and transported via the phloem to actively growing or storage tissues. nih.govfrontiersin.org This process is highly efficient, with some plant species recovering up to 90% of the nitrogen from their senescing leaves. nih.gov

NutrientTypical Remobilization Efficiency from Senescing LeavesKey Storage Forms
Nitrogen (N) 40% - 90%Proteins (including chlorophyll-binding proteins), Amino Acids
Phosphorus (P) Variable, increased by deficiencyInorganic phosphate, Nucleic acids, Phospholipids
Potassium (K) Variable, increased by deficiencyIonic form in vacuole
Sulfur (S) VariableProteins, Sulfolipids
Magnesium (Mg) Variable, increased by deficiencyIonic form, Chlorophyll

This table summarizes the typical remobilization efficiency of various nutrients from senescing leaves in plants. The process is tightly linked to the degradation of cellular components, including chlorophyll.

Interactions with Photosynthetic Apparatus and Light-Harvesting Complexes in Algae

The photosynthetic apparatus in algae is a highly organized system of protein complexes and pigments embedded within the thylakoid membranes. illinois.edumdpi.com The light-harvesting complexes (LHCs) are crucial components that capture light energy and transfer it to the reaction centers of Photosystem I (PSI) and Photosystem II (PSII). illinois.edunih.govwikipedia.org These complexes are composed of proteins that bind a specific array of pigments, primarily chlorophylls (B1240455) and carotenoids, in a precise orientation to facilitate efficient energy transfer. wikipedia.orgelifesciences.org

While Methyl phaeoporphyrin a is a degradation product of chlorophyll a and not a functional pigment in active photosynthesis, its presence and the presence of other chlorophyll catabolites can have implications for the function and dynamics of the photosynthetic apparatus. During the turnover and degradation of LHCs, which occurs in response to changing light conditions or during senescence, chlorophyll a is released from its protein scaffold. semanticscholar.orgnih.gov As it is catabolized, intermediates such as pheophytin a and pheophorbide a, the direct precursor to methyl phaeoporphyrin a via esterification, will transiently exist within the thylakoid membrane.

Photosynthetic ComplexKey FunctionAssociated Pigments
Photosystem II (PSII) Water splitting, oxygen evolution, plastoquinone (B1678516) reductionChlorophyll a, β-Carotene, Pheophytin
Photosystem I (PSI) Ferredoxin reduction, cyclic electron flowChlorophyll a, β-Carotene, Phylloquinone
Light-Harvesting Complex II (LHCII) Light absorption, energy transfer to PSIIChlorophyll a, Chlorophyll b, Lutein, Neoxanthin, Violaxanthin
Light-Harvesting Complex I (LHCI) Light absorption, energy transfer to PSIChlorophyll a, Chlorophyll b, β-Carotene, Lutein, Violaxanthin

This table outlines the primary functions and associated pigments of the major photosynthetic complexes in green algae. The orderly turnover of these complexes involves the degradation of chlorophyll a into catabolites like methyl phaeoporphyrin a.

Photoreactivity and Photodynamic Properties in Aquatic and Terrestrial Ecological Systems

Methyl phaeoporphyrin a, as a derivative of chlorophyll, retains the fundamental tetrapyrrole structure that is responsible for the photoreactive and photodynamic properties of porphyrins. researchgate.netchemrxiv.orgbeilstein-journals.orgrsc.org When a photosensitizing molecule like a porphyrin absorbs light, it is excited from its ground state to a short-lived singlet excited state. It can then undergo a process called intersystem crossing to a longer-lived triplet excited state. researchgate.net This triplet state photosensitizer can then transfer its energy to molecular oxygen (O₂), which is in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). researchgate.netnih.gov Singlet oxygen is a potent oxidizing agent that can damage a wide range of biological molecules, including lipids, proteins, and nucleic acids. researchgate.net

In aquatic ecosystems, the degradation of vast quantities of phytoplankton biomass leads to the release of chlorophyll and its derivatives, including methyl phaeoporphyrin a, into the water column and sediments. noaa.gov The presence of these photodynamically active compounds in the photic zone has significant ecological implications. Sunlight penetrating the water can excite these molecules, leading to the production of singlet oxygen. This can contribute to oxidative stress in various aquatic organisms, from bacteria to zooplankton. nih.govresearchgate.netnih.gov The photodynamic effect of these compounds can also influence the structure of aquatic food webs. noaa.govnih.govresearchgate.net For instance, the release of these compounds during harmful algal blooms could exacerbate the negative effects on fish and other marine life through light-induced toxicity. researchgate.net

In terrestrial ecosystems, methyl phaeoporphyrin a and other chlorophyll catabolites are primarily contained within senescing plant tissues and leaf litter. As these tissues decompose on the soil surface, the chlorophyll derivatives are exposed to sunlight. Their photoreactivity can influence the rate and pathways of decomposition by affecting the microbial communities responsible for breaking down the organic matter. The generation of reactive oxygen species could potentially inhibit certain microbial populations while selecting for others that are more resistant to oxidative stress. This, in turn, can affect nutrient cycling and the formation of soil organic matter.

PropertyDescriptionEcological Implication
Photoreactivity The ability of a molecule to undergo a chemical reaction upon absorption of light.Influences the degradation rate of organic matter in the presence of sunlight.
Photosensitization A process where a molecule (photosensitizer) absorbs light and transfers the energy to another molecule.Can lead to the formation of reactive oxygen species.
Singlet Oxygen Production The generation of the highly reactive ¹O₂ species through energy transfer from an excited photosensitizer to O₂.Can cause oxidative damage to biological molecules and affect the health of organisms.
Photodynamic Effect The combined action of a photosensitizer, light, and oxygen to induce cellular damage.Can impact the survival and interactions of organisms in both aquatic and terrestrial ecosystems.

This table describes the key photophysical and photochemical properties of porphyrin-based molecules like Methyl phaeoporphyrin a and their potential ecological consequences.

Implications in Microbial Ecology and Biogeochemical Transformations

In aquatic ecosystems, the vast production and subsequent demise of phytoplankton form the base of the marine food web and are a primary driver of biogeochemical cycles. wikipedia.orgnio.res.in Chlorophyll and its degradation products, including methyl phaeoporphyrin a, are significant components of the dissolved and particulate organic matter that fuels microbial life. wikipedia.org The release of these compounds from senescing or grazed phytoplankton provides a crucial link in the microbial loop. wikipedia.orgresearchgate.net

The microbial loop is a trophic pathway where dissolved organic carbon (DOC) is returned to higher trophic levels through its incorporation into bacterial biomass. wikipedia.org Heterotrophic bacteria in the water column readily utilize the carbon and nitrogen from chlorophyll derivatives like methyl phaeoporphyrin a as a substrate for growth. nio.res.in These bacteria are then consumed by protozoan grazers, which in turn are preyed upon by larger zooplankton, thereby reintroducing the energy and nutrients from the dissolved organic pool back into the classical food chain. researchgate.net The breakdown of these porphyrin structures by microbial enzymatic activities is a key step in the remineralization of carbon and nitrogen in the marine environment. nio.res.in

Furthermore, the fate of methyl phaeoporphyrin a and other chlorophyll catabolites in the water column and sediments has important implications for biogeochemical transformations. nih.govcurtin.edu.au A portion of the particulate organic matter, including these pigment derivatives, sinks to the ocean floor. In the sediments, these compounds undergo further microbial transformations under anaerobic conditions. The tetrapyrrole structure is relatively stable and can be preserved in the geological record, where it serves as a biomarker for past photosynthetic activity. The transformation of these molecules in sediments is influenced by factors such as the activity of sulfate-reducing bacteria and the availability of other electron acceptors. nih.govcurtin.edu.au The study of the distribution and transformation of these porphyrin-based compounds in sediments provides valuable insights into long-term carbon burial and the history of primary productivity in the oceans. curtin.edu.au

Biogeochemical ProcessRole of Methyl phaeoporphyrin a and related compounds
Microbial Loop Serves as a source of dissolved organic carbon and nitrogen for heterotrophic bacteria.
Remineralization Microbial degradation releases inorganic nutrients (e.g., nitrogen) back into the environment.
Carbon Sequestration Contributes to the flux of organic carbon from the surface ocean to deep-sea sediments.
Biomarker in Sediments The preserved tetrapyrrole structure provides a record of past primary productivity.

This table highlights the involvement of Methyl phaeoporphyrin a and other chlorophyll derivatives in key biogeochemical processes within aquatic ecosystems.

Emerging Research Directions and Future Perspectives

Development of Novel Analytical and High-Throughput Detection Technologies

The sensitive and accurate detection of methyl phaeoporphyrin a(5) and related chlorophyll (B73375) catabolites is fundamental to understanding their distribution, function, and dynamics in various systems. While high-performance liquid chromatography (HPLC) remains a cornerstone for the analysis of these pigments, ongoing research is focused on enhancing detection limits, improving resolution, and increasing sample throughput.

Recent advancements in analytical techniques are paving the way for more sophisticated and efficient detection of phaeoporphyrins. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers significantly improved separation efficiency and the ability to identify and quantify trace amounts of these compounds in complex biological and environmental matrices. Fluorescence detection is another highly sensitive method, with developments in specialized detectors enhancing the signal-to-noise ratio for chlorophyll derivatives.

The development of high-throughput screening (HTS) methods is a key area of future research. Miniaturized analytical systems, such as microfluidic devices (lab-on-a-chip), hold the potential to automate and parallelize the analysis of numerous samples, which is crucial for large-scale environmental monitoring or for screening libraries of compounds for biological activity. Furthermore, the exploration of novel spectroscopic techniques, including surface-enhanced Raman spectroscopy (SERS) and synchronous fluorescence spectroscopy, may offer rapid and non-destructive methods for the detection of methyl phaeoporphyrin a(5).

Table 1: Comparison of Analytical Techniques for Phaeoporphyrin Analysis

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV/Vis Separation based on polarity, detection by UV-Visible absorbance.Robust, widely available, good for quantification.Moderate sensitivity, potential for co-elution.
UHPLC-HRMS High-resolution separation with mass-based detection.High sensitivity and specificity, structural elucidation.High instrument cost, complex data analysis.
HPLC-Fluorescence Separation with detection of native fluorescence.Very high sensitivity for fluorescent compounds.Not all catabolites are strongly fluorescent.
CE-LIF Separation in a capillary based on electrophoretic mobility with laser-induced fluorescence detection.High separation efficiency, small sample volume.Lower concentration sensitivity for some analytes.

Interdisciplinary Approaches Integrating Biogeochemistry with Omics Technologies

Understanding the broader significance of methyl phaeoporphyrin a(5) necessitates an integrative approach that connects its molecular characteristics with large-scale biogeochemical processes. The convergence of biogeochemistry with 'omics' technologies, such as metabolomics and proteomics, is providing unprecedented insights into the life cycle of chlorophyll and its derivatives.

Metabolomics, the large-scale study of small molecules within cells and biological systems, can be employed to map the distribution and transformation of methyl phaeoporphyrin a(5) in various organisms and ecosystems. By analyzing the complete metabolite profile, researchers can identify novel catabolic intermediates and understand how the degradation of chlorophyll is influenced by environmental factors.

Proteomics, the study of the entire set of proteins, is crucial for identifying and characterizing the enzymes involved in the chlorophyll degradation pathway. By examining changes in protein expression under different conditions, scientists can uncover the regulatory mechanisms that control the formation and further metabolism of methyl phaeoporphyrin a(5). This integrated 'omics' approach allows for a more holistic understanding of the flow of carbon and nitrogen through the biosphere, where chlorophyll catabolism plays a significant role.

Advanced Computational Chemistry and Molecular Dynamics Simulations of Phaeoporphyrin Systems

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for investigating the structure, properties, and interactions of phaeoporphyrin systems at the atomic level. These in silico approaches complement experimental studies by providing insights that are often difficult or impossible to obtain through laboratory methods alone.

Density functional theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure, spectroscopic properties, and reactivity of molecules like methyl pheophorbide a, a compound closely related to methyl phaeoporphyrin a(5). researchgate.net Such calculations can help to interpret experimental spectra and to understand the photophysical properties that are relevant for potential applications in areas like photodynamic therapy. researchgate.net

Molecular dynamics simulations allow researchers to study the dynamic behavior of phaeoporphyrins and their interactions with other molecules, such as proteins or lipids, over time. nih.gov These simulations can reveal how methyl phaeoporphyrin a(5) binds to enzymes, how it is transported across membranes, and how its conformation changes in different solvent environments. nih.govnih.gov This information is critical for understanding its biological function and for designing novel molecules with specific properties.

Table 2: Applications of Computational Methods in Phaeoporphyrin Research

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Prediction of electronic and spectroscopic properties.Understanding of UV-Vis absorption spectra, reactivity, and photophysical behavior. researchgate.net
Time-Dependent DFT (TD-DFT) Calculation of excited state properties.Elucidation of fluorescence and phosphorescence characteristics. researchgate.net
Molecular Dynamics (MD) Simulation of molecular motion and interactions.Information on binding modes to proteins, conformational flexibility, and solvent effects. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid method for studying reactions in large systems.Detailed mechanism of enzymatic reactions involved in chlorophyll degradation.

Elucidation of Unexplored Biosynthetic or Degradation Pathways and Their Regulatory Networks

While the main pathway of chlorophyll a degradation is well-established, there are still gaps in our understanding of the complete metabolic network. Research is ongoing to identify and characterize novel or alternative biosynthetic and degradation pathways that may be relevant under specific physiological or environmental conditions.

The biosynthesis of chlorophyll is a complex, multi-step process that is tightly regulated. nih.gov The degradation pathway is equally intricate, involving a series of enzymatic steps to convert the phototoxic chlorophyll molecule into non-toxic catabolites. nih.gov The key enzymes in this pathway include chlorophyllase, Mg-dechelatase, pheophorbide a oxygenase, and red chlorophyll catabolite reductase. researchgate.net

Future research will likely focus on the regulatory networks that control these pathways. This includes the identification of transcription factors that regulate the expression of the genes encoding the catabolic enzymes, as well as the investigation of post-translational modifications that can alter enzyme activity. researchgate.net Understanding these regulatory mechanisms is crucial for comprehending how organisms adapt to changing environmental conditions, such as light intensity and nutrient availability, by modulating their chlorophyll content. Furthermore, the discovery of novel catabolites and the enzymes responsible for their formation will continue to refine our knowledge of this fundamental biological process.

Q & A

Q. How should researchers address variability in methyl phaeoporphyrin a(5) quantification across laboratories?

  • Answer : Standardize protocols using:
  • Certified reference materials (if available).
  • Inter-laboratory round-robin trials.
  • Normalization to internal standards (e.g., deuterated porphyrin analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.